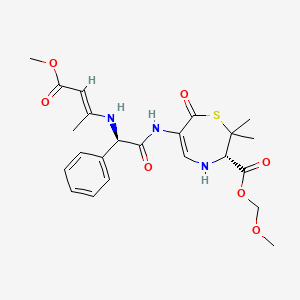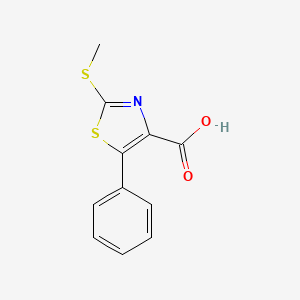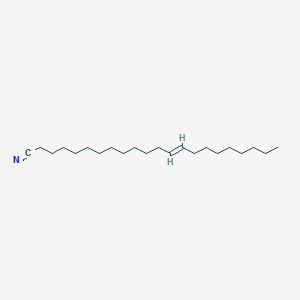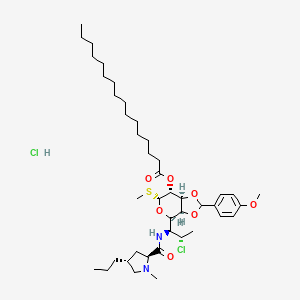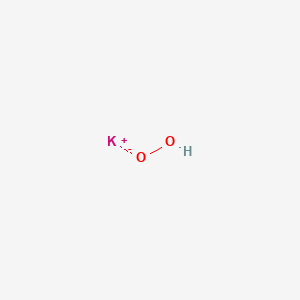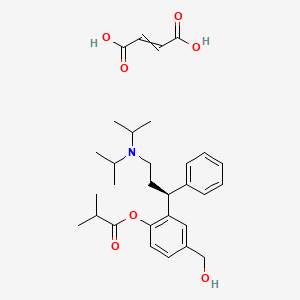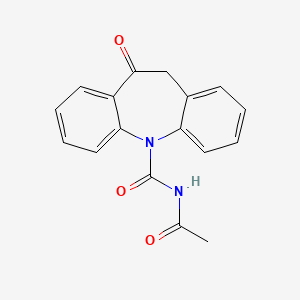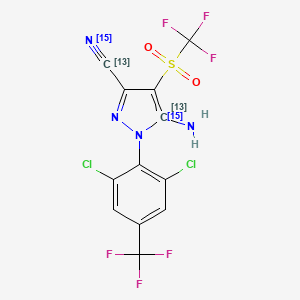
Fipronil Sulfone-13C2,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fipronil Sulfone-13C2,15N2 is a deuterated labeled version of Fipronil Sulfone. It is a stable isotope-labeled compound used primarily in scientific research. The compound is characterized by the incorporation of stable heavy isotopes of hydrogen, carbon, and nitrogen, which are used as tracers for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fipronil Sulfone-13C2,15N2 involves the incorporation of stable isotopes into the Fipronil Sulfone molecule. The process typically includes the use of deuterated reagents and specific reaction conditions to ensure the incorporation of the isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to ensure the accurate incorporation of isotopes and the absence of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Fipronil Sulfone-13C2,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion of Fipronil to Fipronil Sulfone.
Reduction: Reduction of Fipronil Sulfone back to Fipronil.
Substitution: Replacement of functional groups with isotopically labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include isotopically labeled derivatives of Fipronil and its metabolites, which are used for various analytical and research purposes .
Applications De Recherche Scientifique
Fipronil Sulfone-13C2,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the metabolism and distribution of Fipronil in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fipronil.
Mécanisme D'action
The mechanism of action of Fipronil Sulfone-13C2,15N2 involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By binding to the GABA receptor, it disrupts the normal functioning of the nervous system, leading to the death of the insect. The incorporation of stable isotopes does not alter the mechanism of action but allows for precise tracking and quantitation in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Fipronil: The parent compound from which Fipronil Sulfone is derived.
Fipronil Sulfone: The non-labeled version of the compound.
Fipronil Desulfinyl: Another metabolite of Fipronil.
Uniqueness
Fipronil Sulfone-13C2,15N2 is unique due to the incorporation of stable isotopes, which allows for precise tracking and quantitation in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate measurement of the compound’s distribution and degradation is essential .
Propriétés
Formule moléculaire |
C12H4Cl2F6N4O2S |
|---|---|
Poids moléculaire |
457.12 g/mol |
Nom IUPAC |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)(513C)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2/i3+1,10+1,21+1,22+1 |
Clé InChI |
LGHZJDKSVUTELU-LGNNNXBFSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)N2[13C](=C(C(=N2)[13C]#[15N])S(=O)(=O)C(F)(F)F)[15NH2])Cl)C(F)(F)F |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


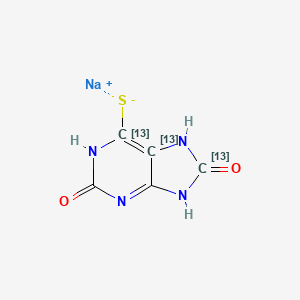
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
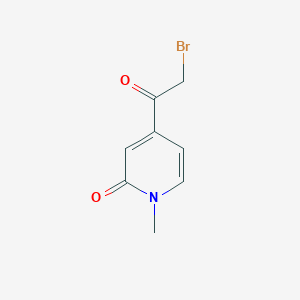
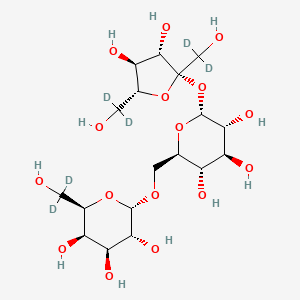
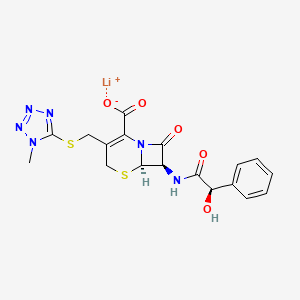

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
